molecular formula C16H25N3O B14657712 Benzamide, 4-amino-2,6-dimethyl-N-(2-piperidinoethyl)- CAS No. 39728-51-3

Benzamide, 4-amino-2,6-dimethyl-N-(2-piperidinoethyl)-

Cat. No.: B14657712
CAS No.: 39728-51-3
M. Wt: 275.39 g/mol
InChI Key: WSNJPXVOXKDZNH-UHFFFAOYSA-N
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Description

Benzamide, 4-amino-2,6-dimethyl-N-(2-piperidinoethyl)- is an organic compound with a complex structure It is a derivative of benzamide, characterized by the presence of an amino group, two methyl groups, and a piperidinoethyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 4-amino-2,6-dimethyl-N-(2-piperidinoethyl)- typically involves multiple steps. One common method includes the following steps:

    Nitration: The starting material, 2,6-dimethylbenzamide, undergoes nitration to introduce a nitro group at the 4-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Alkylation: The amino group is then alkylated with 2-chloroethylpiperidine under basic conditions to introduce the piperidinoethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 4-amino-2,6-dimethyl-N-(2-piperidinoethyl)- can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to a nitro group under strong oxidative conditions.

    Reduction: The compound can be reduced to remove the piperidinoethyl group, yielding simpler derivatives.

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.

    Substitution: Acyl chlorides or alkyl halides in the presence of a base like sodium hydroxide are common.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of simpler benzamide derivatives.

    Substitution: Formation of acylated or alkylated products.

Scientific Research Applications

Benzamide, 4-amino-2,6-dimethyl-N-(2-piperidinoethyl)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Benzamide, 4-amino-2,6-dimethyl-N-(2-piperidinoethyl)- involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the piperidinoethyl group can enhance its lipophilicity, facilitating its passage through cell membranes. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzamide: The simplest derivative, lacking the amino and piperidinoethyl groups.

    4-Amino-N,N-dimethylbenzamide: Similar structure but without the piperidinoethyl group.

    N-(4-Aminophenyl)benzamide: Contains an amino group but lacks the methyl and piperidinoethyl groups.

Uniqueness

Benzamide, 4-amino-2,6-dimethyl-N-(2-piperidinoethyl)- is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the piperidinoethyl group enhances its lipophilicity and potential interactions with biological targets, distinguishing it from simpler benzamide derivatives.

Properties

CAS No.

39728-51-3

Molecular Formula

C16H25N3O

Molecular Weight

275.39 g/mol

IUPAC Name

4-amino-2,6-dimethyl-N-(2-piperidin-1-ylethyl)benzamide

InChI

InChI=1S/C16H25N3O/c1-12-10-14(17)11-13(2)15(12)16(20)18-6-9-19-7-4-3-5-8-19/h10-11H,3-9,17H2,1-2H3,(H,18,20)

InChI Key

WSNJPXVOXKDZNH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C(=O)NCCN2CCCCC2)C)N

Origin of Product

United States

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